molecular formula C23H27FN4O3 B584397 5-Fluoro Paliperidone CAS No. 1346598-34-2

5-Fluoro Paliperidone

Cat. No.: B584397
CAS No.: 1346598-34-2
M. Wt: 426.492
InChI Key: SVATZOFABXGUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro Paliperidone is a chemical analog of Paliperidone, which is the primary active metabolite of the atypical antipsychotic Risperidone . Paliperidone itself is known to function as an antagonist at central dopamine D2 and serotonin 5-HT2A receptors, a mechanism believed to underlie its therapeutic efficacy in managing schizophrenia and schizoaffective disorder . As a research compound, 5-Fluoro Paliperidone is of significant interest in pharmaceutical and analytical research, particularly in the synthesis, characterization, and metabolic profiling of paliperidone-related substances . It is specifically listed as an impurity standard, making it a critical reference material for ensuring the quality and safety of pharmaceutical products by identifying and controlling potential contaminants . This product is supplied with a Certificate of Analysis to guarantee its identity and purity. 5-Fluoro Paliperidone is intended for research purposes only in a controlled laboratory setting and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVATZOFABXGUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Fluoro Paliperidone chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Fluoro Paliperidone: Structure, Properties, and Pharmacological Considerations

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro Paliperidone, a positional isomer and known impurity of the atypical antipsychotic drug, Paliperidone. While extensive research has been conducted on Paliperidone, its 5-fluoro analog remains less characterized. This document aims to consolidate the available information on 5-Fluoro Paliperidone, including its chemical structure, and physicochemical properties. Furthermore, this guide presents a proposed synthetic route and discusses potential analytical methodologies for its characterization. A key focus is placed on the presumed mechanism of action, drawing parallels with Paliperidone's well-established pharmacology and exploring the potential influence of the altered fluorine substitution on receptor interactions and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antipsychotic agents and related compounds.

Introduction

Paliperidone, the active metabolite of risperidone, is a widely prescribed second-generation antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The chemical structure of Paliperidone features a 6-fluoro-1,2-benzisoxazole moiety. 5-Fluoro Paliperidone is a positional isomer of this active pharmaceutical ingredient, distinguished by the substitution of the fluorine atom at the 5-position of the benzisoxazole ring.[4][5]

Primarily identified as an impurity in the synthesis of Paliperidone, the characterization of 5-Fluoro Paliperidone is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.[5] Beyond its role as an impurity, understanding the chemical and pharmacological properties of this isomer is of scientific interest. The position of a fluorine atom in a drug molecule can significantly influence its binding affinity to target receptors, metabolic pathway, and overall pharmacokinetic and pharmacodynamic profile.

This guide provides a detailed examination of 5-Fluoro Paliperidone, offering a foundational resource for further scientific investigation.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-Fluoro Paliperidone is similar to that of Paliperidone, with the exception of the fluorine atom's position on the benzisoxazole ring.

IUPAC Name: 3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[4][5]

Chemical Structure of 5-Fluoro Paliperidone

Caption: Chemical structure of 5-Fluoro Paliperidone.

A comparison of the key physicochemical properties of 5-Fluoro Paliperidone and Paliperidone is presented in the table below.

Property5-Fluoro PaliperidonePaliperidone (6-Fluoro Isomer)
CAS Number 1346598-34-2[4][5][6]144598-75-4[3]
Molecular Formula C23H27FN4O3[4][6]C23H27FN4O3[3]
Molecular Weight 426.48 g/mol [4]426.49 g/mol [3]
Appearance Pale Yellow Solid[7]White to yellow powder[8]
Solubility Soluble in Methanol, DMSOSparingly soluble in 0.1N HCl and methylene chloride; practically insoluble in water[2]

Proposed Synthesis and Analytical Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the N-alkylation of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Proposed Synthetic Workflow

Synthesis_Workflow A 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole C N-alkylation (Base, Solvent, Heat) A->C B 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one B->C D Crude 5-Fluoro Paliperidone C->D E Purification (Crystallization/Chromatography) D->E F Pure 5-Fluoro Paliperidone E->F

Caption: Proposed synthetic workflow for 5-Fluoro Paliperidone.

Hypothetical Experimental Protocol

Step 1: N-alkylation

  • To a solution of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq) in a suitable organic solvent (e.g., acetonitrile or methanol), add a base (e.g., potassium carbonate or triethylamine, 2-3 eq).

  • Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • The crude 5-Fluoro Paliperidone can be purified by recrystallization from a suitable solvent system (e.g., isopropanol or ethanol) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized 5-Fluoro Paliperidone would be confirmed using a suite of analytical techniques, similar to those employed for Paliperidone.[14][15][16]

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the chemical structure and confirm the position of the fluorine atom. The fluorine substitution at the 5-position would result in a distinct splitting pattern for the aromatic protons on the benzisoxazole ring compared to the 6-fluoro isomer.[8]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To determine the melting point range of the purified compound.

Pharmacology and Mechanism of Action

Established Mechanism of Action of Paliperidone

The therapeutic effects of Paliperidone in schizophrenia and schizoaffective disorder are believed to be mediated through its antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors.[3][17][18] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations and delusions), while the antagonism of 5-HT2A receptors may contribute to the improvement of negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[2]

Paliperidone also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and somnolence.[1][2]

Signaling Pathway of Paliperidone

Paliperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Effect Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) D2R->Effect Inhibits HT2AR->Effect Modulates Response Therapeutic Effect (↓Psychotic Symptoms) Effect->Response Paliperidone Paliperidone Paliperidone->D2R Antagonizes Paliperidone->HT2AR Antagonizes

Caption: Simplified signaling pathway of Paliperidone's antagonism at D2 and 5-HT2A receptors.

Potential Implications of 5-Fluoro Substitution

As no specific pharmacological data for 5-Fluoro Paliperidone has been published, its mechanism of action is presumed to be similar to that of Paliperidone, involving antagonism of D2 and 5-HT2A receptors. However, the change in the position of the fluorine atom from the 6- to the 5-position on the benzisoxazole ring could have several implications:

  • Receptor Binding Affinity and Selectivity: The electronic environment of the benzisoxazole ring is altered by the repositioning of the highly electronegative fluorine atom. This could influence the binding affinity and selectivity of the molecule for its target receptors (D2, 5-HT2A) as well as off-target receptors (adrenergic, histaminergic). A change in the D2/5-HT2A binding ratio could potentially alter the therapeutic efficacy and side-effect profile.

  • Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation at a specific position, thereby increasing the metabolic stability and half-life of a drug. The position of the fluorine atom can determine which metabolic pathways are affected. It is plausible that 5-Fluoro Paliperidone exhibits a different metabolic profile compared to Paliperidone.

  • Pharmacokinetics: Changes in lipophilicity and metabolic stability can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Further research, including in vitro receptor binding assays and in vivo animal studies, is necessary to elucidate the specific pharmacological profile of 5-Fluoro Paliperidone and to determine if it offers any therapeutic advantages or disadvantages compared to Paliperidone.

Significance and Future Directions

The primary significance of 5-Fluoro Paliperidone currently lies in its status as a process-related impurity in the manufacturing of Paliperidone.[5] As such, its synthesis, isolation, and characterization are essential for the development of reference standards to ensure the quality and safety of the final drug product. Regulatory agencies typically require the identification and quantification of impurities above a certain threshold.

Looking forward, the pharmacological evaluation of 5-Fluoro Paliperidone represents a compelling area of research. Key future investigations should include:

  • In vitro pharmacology: Comprehensive receptor binding and functional assays to determine the affinity and activity of 5-Fluoro Paliperidone at a panel of relevant central nervous system receptors.

  • In vivo studies: Animal models of psychosis to evaluate the antipsychotic efficacy of 5-Fluoro Paliperidone and to establish its pharmacokinetic profile and safety.

  • Comparative studies: Direct head-to-head comparisons with Paliperidone to ascertain any differences in potency, efficacy, side-effect liability, and metabolic fate.

Such studies would not only provide a more complete understanding of this particular molecule but could also contribute to the broader knowledge of structure-activity relationships in the development of new antipsychotic agents.

References

  • Lotusfeet Pharma. Paliperidone 5-Fluoro Isomer 1346598-34-2.
  • Chemicea Pharmaceuticals. Paliperidone 5-Fluoro Isomer | 1346598-34-2.
  • CymitQuimica. CAS: 1346598-34-2.
  • Pharmaffiliates. CAS NO : 1346598-34-2 | Product Name : Paliperidone 5-Fluoro Isomer.
  • Sigma-Aldrich. 5-Fluoro Paliperidone | 1346598-34-2.
  • European Patent Office. (2011). Process for the synthesis of paliperidone. EP2275423A1.
  • Google Patents. (2010). Process of synthesis of paliperidone. WO2010064134A2.
  • BenchChem. The Lynchpin of Paliperidone Synthesis: A Technical Guide to 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1.
  • Google Patents. (2010).
  • Wikipedia. Paliperidone.
  • Hilaris. (2015). Analytical Quality-By-Design Compliant Ultrafast Liquid Chromatographic Method for Determination of Paliperidone in Extended Release Tablet Dosage Form.
  • ResearchGate. (2015).
  • HealthyPlace. (2019).
  • Magritek. (2021). Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments.
  • National Center for Biotechnology Information. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem.
  • ResearchGate. (2014).
  • U.S. Food and Drug Administration. (2010). Invega (paliperidone) extended release tablets.
  • Health Canada. (2023). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrINVEGA SUSTENNA® paliperidone palmitate prolonged-release injectab.

Sources

Investigating 5-Fluoro Paliperidone: A Guide to Identification, Characterization, and Quantification as a Process-Related Impurity of Paliperidone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of modern drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and therapeutic efficacy. The presence of impurities, even in minute quantities, can have significant implications, potentially altering the drug's stability, bioavailability, and safety profile. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of any impurity present at or above the 0.10% threshold.[1] This guide is designed for the research and development scientist, offering a comprehensive framework for the investigation of 5-Fluoro Paliperidone, a potential isomer and process-related impurity in the synthesis of Paliperidone. As a Senior Application Scientist, my objective is to move beyond rote protocols and provide a narrative grounded in causality, ensuring that each experimental choice is understood and each described method is a self-validating system.

Paliperidone, the primary active metabolite of risperidone, is a widely used atypical antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[2][3] Its efficacy is intrinsically linked to its purity. This document will detail the logical and scientific progression from initial detection to final quantification of the 5-Fluoro Paliperidone impurity, providing field-proven insights and robust methodologies.

Chapter 1: Foundational Knowledge - Understanding the Analyte and its Isomeric Impurity

A successful investigation begins with a thorough understanding of the chemical entities involved. Paliperidone's structure is complex, and subtle variations, such as the position of a fluorine atom, can result in impurities that are challenging to separate and characterize.

Chemical Structures and Properties

Paliperidone is chemically known as (±)-3-[2-[4-(6-fluoro -1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1] The impurity , 5-Fluoro Paliperidone, is an isomer where the fluorine atom is attached to the 5-position of the benzisoxazole ring instead of the 6-position.[4][5]

Table 1: Physicochemical Properties of Paliperidone and 5-Fluoro Paliperidone

PropertyPaliperidone5-Fluoro Paliperidone
Chemical Name 3-[2-[4-(6-Fluoro -1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[6]3-[2-[4-(5-Fluoro -1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[4][5]
Molecular Formula C₂₃H₂₇FN₄O₃[5]C₂₃H₂₇FN₄O₃[5][7]
Molecular Weight 426.48 g/mol [5]426.48 g/mol [5][7]
CAS Number 144598-75-4[5]1346598-34-2[3][5]

Because these two compounds are isomers with identical molecular weights and formulas, their separation and identification rely on sophisticated chromatographic and spectroscopic techniques capable of discerning subtle differences in their physicochemical properties.

G cluster_Pali Paliperidone cluster_5Fluoro 5-Fluoro Paliperidone Impurity Paliperidone Paliperidone C₂₃H₂₇FN₄O₃ MW: 426.48 Pali_Struct Benzisoxazole Ring with 6-Fluoro group Paliperidone->Pali_Struct Contains Impurity 5-Fluoro Paliperidone C₂₃H₂₇FN₄O₃ MW: 426.48 Paliperidone->Impurity Isomeric Relationship (Positional Isomer) Impurity_Struct Benzisoxazole Ring with 5-Fluoro group Impurity->Impurity_Struct Contains

Figure 1: Isomeric relationship between Paliperidone and its 5-Fluoro impurity.
Origin of the Impurity

5-Fluoro Paliperidone is primarily considered a process-related impurity . Its formation is not typically a result of degradation but rather arises from isomeric impurities present in the starting materials used in the synthesis of Paliperidone. The key precursor, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, may contain its isomer, 5-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. This initial impurity then carries through the synthetic pathway, resulting in the final 5-Fluoro Paliperidone isomer in the API. Therefore, controlling the purity of raw materials is the most effective strategy for minimizing the presence of this impurity.

Chapter 2: The Analytical Strategy - A Roadmap for Investigation

A robust analytical strategy is systematic and multi-faceted. It begins with stress testing to understand potential degradation pathways and to prove the specificity of the analytical method, followed by method development, validation, and finally, structural elucidation and quantification.

G A Start: Paliperidone API Sample B Forced Degradation (ICH Stress Conditions) A->B E Impurity Detection (HPLC/UPLC Analysis) A->E C Develop Stability-Indicating HPLC/UPLC Method B->C Provides samples to prove specificity D Method Validation (ICH Q2(R1)) C->D D->E Uses validated method F Impurity Identification (LC-MS/MS & Reference Standard) E->F Peak of Interest G Impurity Quantification (Validated HPLC Method) F->G Confirmed Identity H Finish: Complete Impurity Profile G->H

Figure 2: Overall workflow for the investigation of the 5-Fluoro Paliperidone impurity.

Chapter 3: Stress Testing and Method Development

Forced degradation studies are a critical first step. They serve a dual purpose: to identify likely degradation products and to generate a complex sample matrix against which the specificity of our analytical method can be rigorously challenged.

Protocol: Forced Degradation of Paliperidone

This protocol is designed to expose Paliperidone to stress conditions as recommended by ICH guideline Q1A(R2).[8] Studies have shown that Paliperidone is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions, while remaining relatively stable under thermal stress.[9][10]

Objective: To generate potential degradation products of Paliperidone and to assess peak purity.

Materials:

  • Paliperidone API

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol, HPLC Grade

  • Water, HPLC Grade

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Paliperidone in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.[11]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL with the mobile phase.[11]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 48 hours. Dilute to a final concentration of ~100 µg/mL with the mobile phase.[11]

  • Thermal Degradation: Store the solid Paliperidone powder in a hot air oven at 80°C for 72 hours. Dissolve a portion to achieve a final concentration of ~100 µg/mL.[11]

  • Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (254 nm) for 48-72 hours. Prepare a control sample protected from light. Dilute the exposed sample to a final concentration of ~100 µg/mL.[11]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Protocol: Stability-Indicating RP-HPLC Method

The causality behind this method design is the need to resolve the closely related 5-Fluoro isomer from the main Paliperidone peak and any potential degradants. A high-resolution column and a meticulously optimized mobile phase are non-negotiable.

Table 2: Recommended RP-UPLC/HPLC Method Parameters

ParameterRecommended SpecificationRationale
LC System UPLC or HPLC System with UV/PDA DetectorUPLC provides faster run times and better resolution. PDA allows for peak purity analysis.
Column Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent high-resolution C18 column[11][12]C18 chemistry provides excellent retention for moderately polar compounds like Paliperidone.
Mobile Phase A: 10 mM Ammonium Acetate BufferB: Acetonitrile[12]A buffered mobile phase controls the ionization state of the analyte, ensuring reproducible retention.
Gradient/Isocratic Gradient elution is often required to separate all related substances effectively.[13]Allows for the elution of impurities with a wide range of polarities.
Flow Rate 0.6 mL/min[12]Optimized for column dimensions and particle size to achieve good efficiency.
Detection Wavelength 238 nm or 277 nm[12][13]Corresponds to the UV absorbance maxima of Paliperidone, providing good sensitivity.
Column Temperature 50°C[10]Higher temperatures can improve peak shape and reduce viscosity, but must be controlled.
Injection Volume 1 - 10 µL[10][14]Kept low to prevent band broadening.
Diluent Acetonitrile/Water or Methanol/Water mixtureMust be compatible with the mobile phase and capable of fully dissolving the sample.
Method Validation: A Self-Validating System

The developed method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose. The analysis of forced degradation samples is key to demonstrating specificity.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, API, and forced degradation samples. Assess peak purity using a PDA detector.The Paliperidone peak should be free from interference from any degradants or impurities.
Linearity Analyze at least five concentrations across a range (e.g., LOQ to 150% of the specification limit).[12]Correlation coefficient (r²) ≥ 0.999.[15]
Accuracy Perform recovery studies by spiking the impurity into a sample matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98-102%.
Precision (RSD%) Repeatability: Six replicate preparations at 100% of the test concentration.Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for API assay, may be higher for low-level impurities.[15]
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.The LOQ must be sensitive enough to quantify the impurity at or below the reporting threshold (e.g., 0.05%).[10][16]
Robustness Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).System suitability parameters must remain within acceptable limits.

Chapter 4: Identification and Quantification

With a validated, stability-indicating method in hand, the focus shifts to unequivocally identifying and accurately quantifying the 5-Fluoro Paliperidone impurity.

Identification by LC-MS/MS and Reference Standard

While retention time in HPLC provides initial evidence, it is not conclusive proof of identity. Mass spectrometry is essential for structural confirmation.

G A Analyze Impure Paliperidone Sample via Validated HPLC B Tentatively Identify Impurity Peak by RRT A->B F Spike Sample with Certified 5-Fluoro Paliperidone Reference Standard A->F C Inject Sample into LC-MS/MS System B->C D Obtain Mass Spectrum for the Peak of Interest C->D E Compare Experimental m/z with Theoretical Mass (426.48 for [M+H]⁺) D->E H Final Confirmation of Identity E->H Mass Match G Confirm Co-elution of Impurity Peak F->G G->H Co-elution

Figure 3: Workflow for the definitive identification of the 5-Fluoro Paliperidone impurity.

The cornerstone of this process is the use of a certified reference standard for 5-Fluoro Paliperidone.[17][18] Spiking the sample with this standard and observing the co-elution of the peak provides the most definitive identification. The mass spectral data serves as orthogonal confirmation, where the observed parent ion mass should match the theoretical mass of the impurity (m/z 427.2 for [M+H]⁺).

Quantification Protocol

Quantification must be performed using the validated stability-indicating HPLC method.

Objective: To determine the percentage of 5-Fluoro Paliperidone impurity relative to the Paliperidone API.

Procedure:

  • Standard Preparation: Prepare a standard solution of the certified 5-Fluoro Paliperidone reference material at a known concentration (e.g., 1 µg/mL).

  • Sample Preparation: Prepare the Paliperidone API sample at a specified concentration (e.g., 1 mg/mL).

  • Analysis: Inject both the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the percentage of the impurity using the principle of external standardization.

Formula for Calculation:

% Impurity = (Area_Impurity_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

  • Area_Impurity_Sample is the peak area of 5-Fluoro Paliperidone in the sample chromatogram.

  • Area_Standard is the peak area of 5-Fluoro Paliperidone in the standard chromatogram.

  • Conc_Standard is the concentration of the 5-Fluoro Paliperidone standard.

  • Conc_Sample is the concentration of the Paliperidone sample.

The calculated result must be evaluated against the specification limits defined by regulatory guidelines (e.g., not more than 0.15%).

Conclusion

The investigation of an isomeric, process-related impurity like 5-Fluoro Paliperidone is a rigorous exercise that exemplifies the core principles of analytical science in the pharmaceutical industry. It requires a logical, evidence-based approach that begins with understanding the impurity's origin, proceeds through the development of a highly specific and robust analytical method, and culminates in definitive identification and precise quantification. By grounding our protocols in scientific causality and adhering to the principles of method validation, we ensure the integrity of our data and, ultimately, the quality and safety of the final drug product. The control of this impurity lies not just in analytical detection but in a comprehensive quality-by-design approach that begins with the stringent control of starting materials.

References

  • Singh, S., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed. Retrieved March 7, 2024, from [Link]

  • Reddy, B. C. K., et al. (2015). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2024, from [Link]

  • Mendez, A. S. L., et al. (2014). Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. CORE. Retrieved March 7, 2024, from [Link]

  • Sherje, A. P., et al. (2015). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research. Retrieved March 7, 2024, from [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre. Retrieved March 7, 2024, from [Link]

  • Paliperidone Impurities and Related Compound. (n.d.). Veeprho. Retrieved March 7, 2024, from [Link]

  • Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Paliperidone-impurities. (n.d.). Pharmaffiliates. Retrieved March 7, 2024, from [Link]

  • Paliperidone EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved March 7, 2024, from [Link]

  • Paliperidone - Definition, Identification, Assay - USP 2025. (2026, January 21). Trungtamthuoc.com. Retrieved March 7, 2024, from [Link]

  • Singh, S., et al. (2013). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Journal of Pharmaceutical Analysis. Retrieved March 7, 2024, from [Link]

  • Farooqui, M., et al. (2013). Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Vanaja, M., & Sreeramulu, J. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. International Journal of Pharmacy and Biological Sciences. Retrieved March 7, 2024, from [Link]

  • USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. (n.d.). Phenomenex. Retrieved March 7, 2024, from [Link]

  • Paliperidone 5-Fluoro Isomer / Paliperidone 5-Fluoro Analog. (n.d.). Allmpus. Retrieved March 7, 2024, from [Link]

  • Sahu, P. K., et al. (2015). Analytical Quality-By-Design Compliant Ultrafast Liquid Chromatographic Method for Determination of Paliperidone in Extended Release Tablet Dosage Form. Hilaris. Retrieved March 7, 2024, from [Link]

  • Analytical methods for the estimation of paliperidone. (2025, August 7). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of paliperidone. (2011, July 12). Google Patents.
  • Synthesis of paliperidone. (2009, June 18). Google Patents.
  • Kumar, K. R., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2024, from [Link]

Sources

preliminary in vitro biological activity of 5-Fluoro Paliperidone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Preliminary In Vitro Biological Activity of 5-Fluoro Paliperidone

Executive Summary

This document provides a comprehensive technical framework for the preliminary in vitro biological evaluation of 5-Fluoro Paliperidone, a novel derivative of the atypical antipsychotic, Paliperidone. While direct experimental data for 5-Fluoro Paliperidone is not yet extensively available in peer-reviewed literature, this guide synthesizes the well-established pharmacological profile of Paliperidone with foundational principles of medicinal chemistry concerning fluorine substitution. We present a logical, field-proven workflow for characterizing the in vitro activity of this new chemical entity (NCE), from primary target engagement to preliminary safety and metabolic profiling. This guide is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, actionable experimental protocols.

Introduction: The Rationale for 5-Fluoro Paliperidone

Paliperidone (9-hydroxyrisperidone) is a potent antagonist of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors, a hallmark of atypical antipsychotics.[1] Its therapeutic efficacy in schizophrenia is attributed to this dual antagonism.[2] The introduction of a fluorine atom at the 5-position of the benzisoxazole ring represents a strategic medicinal chemistry approach to modulate the parent molecule's properties.

The substitution of hydrogen with fluorine, a common bioisosteric replacement, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Specifically, fluorination can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism by cytochrome P450 enzymes.[5][6]

  • Modulate Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially influencing key interactions within the receptor binding pocket and enhancing potency or selectivity.[7][8]

  • Improve CNS Penetration: Strategic fluorination can increase lipophilicity, which may improve a drug's ability to cross the blood-brain barrier.[9][10]

Given these potential advantages, a thorough in vitro characterization of 5-Fluoro Paliperidone is the critical first step in determining its therapeutic potential.

cluster_0 Paliperidone Core cluster_1 Medicinal Chemistry Modification cluster_2 Predicted Outcomes for 5-Fluoro Paliperidone Paliperidone Paliperidone D2_Antagonism D2 Receptor Antagonism Paliperidone->D2_Antagonism HT2A_Antagonism 5-HT2A Receptor Antagonism Paliperidone->HT2A_Antagonism Fluorination 5-Position Fluorination Paliperidone->Fluorination Leads to Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Potential Enhancement Binding_Affinity Altered Binding Affinity Fluorination->Binding_Affinity Potential Modulation CNS_Penetration Modulated CNS Penetration Fluorination->CNS_Penetration Potential Improvement cluster_1 Receptor Binding Assays cluster_2 Functional Activity Assays cluster_3 Off-Target Screening cluster_4 Safety & Metabolism Tier1 Tier 1: Primary Pharmacology D2_Binding Dopamine D2 Tier1->D2_Binding HT2A_Binding Serotonin 5-HT2A Tier1->HT2A_Binding Tier2 Tier 2: Secondary Pharmacology & Selectivity Tier3 Tier 3: In Vitro ADME/Tox Tier2->Tier3 Adrenergic_Binding α1, α2 Adrenergic Tier2->Adrenergic_Binding Histamine_Binding H1 Histamine Tier2->Histamine_Binding Metabolic_Stability Microsomal Stability Tier3->Metabolic_Stability Cytotoxicity Cytotoxicity (MTT) Tier3->Cytotoxicity hERG hERG Channel Tier3->hERG D2_Functional D2 Functional (cAMP) D2_Binding->D2_Functional HT2A_Functional 5-HT2A Functional (Ca2+) HT2A_Binding->HT2A_Functional D2_Functional->Tier2 HT2A_Functional->Tier2

Caption: Proposed in vitro evaluation workflow for 5-Fluoro Paliperidone.

Tier 1: Primary Pharmacology Assessment

The initial experiments are designed to quantify the binding affinity and functional activity of 5-Fluoro Paliperidone at its primary therapeutic targets, the D2 and 5-HT2A receptors.

3.1 Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. [11]These competitive binding experiments measure the ability of 5-Fluoro Paliperidone to displace a high-affinity radiolabeled ligand from the receptor.

Table 1: Hypothetical Receptor Binding Affinity Data

CompoundD2 Ki (nM)5-HT2A Ki (nM)
Paliperidone3.50.4
5-Fluoro Paliperidone (Experimental Value) (Experimental Value)
Haloperidol (Control)1.250.0
Ketanserin (Control)150.00.8

Note: Paliperidone Ki values are representative from literature.[12][13]

Experimental Protocol: Radioligand Binding Assay (Dopamine D2)

  • Membrane Preparation: Utilize membrane preparations from HEK293 cells stably expressing human recombinant dopamine D2 receptors. [14][15]2. Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, at pH 7.4. [14]3. Reaction Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the radioligand (e.g., [3H]-Spiperone at a concentration near its Kd, ~0.1 nM), and a range of concentrations of 5-Fluoro Paliperidone (e.g., 0.01 nM to 10 µM). [16]4. Controls:

    • Total Binding: Membranes + Radioligand + Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol). [14]5. Incubation: Incubate the plates for 90 minutes at room temperature with gentle agitation. [16]6. Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer. [17]7. Quantification: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter. [17]8. Data Analysis: Calculate specific binding (Total - NSB). Determine the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

(A similar protocol would be employed for the 5-HT2A receptor, using a specific radioligand such as [3H]-Ketanserin and membranes from cells expressing the 5-HT2A receptor).

3.2 Functional Activity

Binding affinity does not describe the functional consequence of the drug-receptor interaction. Functional assays are required to determine if 5-Fluoro Paliperidone acts as an antagonist, agonist, or inverse agonist.

D2 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP). [18]An antagonist will block the ability of an agonist (like dopamine) to cause this decrease.

Experimental Protocol: D2 Antagonist cAMP Assay

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

  • Assay Setup: Plate the cells in a 384-well plate. Pre-treat the cells with varying concentrations of 5-Fluoro Paliperidone for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) along with an EC80 concentration of a D2 agonist (e.g., Quinpirole). [19]4. Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as an HTRF or AlphaScreen assay. [18][20]6. Data Analysis: Plot the cAMP signal against the concentration of 5-Fluoro Paliperidone to generate a dose-response curve and determine the IC50 for its antagonist activity.

5-HT2A receptors are Gαq-coupled, and their activation leads to an increase in intracellular calcium ([Ca2+]i). [21]An antagonist will block an agonist (like serotonin) from inducing this calcium release.

Experimental Protocol: 5-HT2A Antagonist Calcium Flux Assay

  • Cell Culture & Dye Loading: Use a cell line (e.g., HEK293) expressing the human 5-HT2A receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. [22]2. Assay Setup: Pre-treat the dye-loaded cells with varying concentrations of 5-Fluoro Paliperidone.

  • Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Establish a baseline fluorescence reading.

  • Agonist Injection: Inject an EC80 concentration of serotonin and immediately begin measuring the change in fluorescence intensity over time. [23]5. Data Analysis: Calculate the antagonist effect by measuring the inhibition of the serotonin-induced fluorescence peak. Plot the percent inhibition against the concentration of 5-Fluoro Paliperidone to determine the IC50. [24]

Tier 2: Secondary Pharmacology & Selectivity

Paliperidone also interacts with adrenergic (α1, α2) and histaminergic (H1) receptors, which can contribute to side effects like orthostatic hypotension and sedation. It is crucial to determine if 5-fluoro substitution alters this off-target profile. The binding affinity for these receptors would be determined using radioligand binding assays similar to the protocol described in Section 3.1, but with the appropriate receptors and radioligands.

Tier 3: In Vitro ADME & Toxicology

Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential.

5.1 Metabolic Stability

This assay provides an early indication of how quickly the compound is metabolized by liver enzymes, a key determinant of its half-life in vivo. [25]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (0.5 mg/mL), 5-Fluoro Paliperidone (1 µM), and phosphate buffer (pH 7.4). [25]2. Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system. [26]3. Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Termination: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. [1]5. Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of 5-Fluoro Paliperidone at each time point. [27]7. Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

5.2 Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. [13][29]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight. [28]2. Compound Treatment: Treat the cells with a range of concentrations of 5-Fluoro Paliperidone for 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [2]4. Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [29]5. Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells to determine the CC50 (cytotoxic concentration 50%).

5.3 Cardiovascular Safety: hERG Channel Inhibition

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias (Long QT syndrome). Early assessment is a regulatory requirement and a critical safety checkpoint. The whole-cell patch-clamp assay is the definitive method for this evaluation. [32][33]

Experimental Protocol: hERG Manual Patch-Clamp Assay

  • Cell Line: Use HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Rig: Utilize a manual patch-clamp setup.

  • Whole-Cell Configuration: Establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current. [30][31]5. Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of 5-Fluoro Paliperidone.

  • Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the reduction in the peak tail current amplitude at each concentration relative to the baseline. Plot the percent inhibition against the drug concentration to determine the IC50. [32] Table 2: Summary of Proposed In Vitro ADME/Tox Assays

AssayEndpointRationale
Microsomal Stabilityt½ (min), CLint (µL/min/mg)Predicts hepatic clearance and metabolic lability.
Cytotoxicity (MTT)CC50 (µM)Assesses general cellular toxicity.
hERG InhibitionIC50 (µM)Screens for potential cardiotoxicity risk.
Conclusion and Forward Look

This technical guide outlines a robust and scientifically grounded strategy for the initial in vitro characterization of 5-Fluoro Paliperidone. By systematically evaluating its primary pharmacology, selectivity, and key safety and metabolic parameters, this workflow will generate the critical data needed to make an informed decision on the continued development of this promising new chemical entity. The results of these assays will determine if the strategic fluorination of paliperidone has yielded a candidate with a superior pharmacological profile, justifying its advancement into more complex in vivo models of efficacy and safety.

References
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved March 7, 2026, from [Link]

  • Dr. Oracle. (2025, May 19). What is the mechanism of action of Paliperidone (Invega)? Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). Fluorinated molecules as drugs and imaging agents in the CNS. Retrieved March 7, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2018, February 5). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved March 7, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved March 7, 2026, from [Link]

  • Preprints.org. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). The Role of Fluorine in the Discovery and Optimization of CNS Agents. Retrieved March 7, 2026, from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved March 7, 2026, from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved March 7, 2026, from [Link]

  • PubMed. (2009, August 15). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Retrieved March 7, 2026, from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved March 7, 2026, from [Link]

  • Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved March 7, 2026, from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved March 7, 2026, from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved March 7, 2026, from [Link]

  • Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). cAMP assays in GPCR drug discovery. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved March 7, 2026, from [Link]

  • Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Retrieved March 7, 2026, from [Link]

  • FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved March 7, 2026, from [Link]

  • NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved March 7, 2026, from [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Retrieved March 7, 2026, from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved March 7, 2026, from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved March 7, 2026, from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved March 7, 2026, from [Link]

  • Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved March 7, 2026, from [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system. Retrieved March 7, 2026, from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved March 7, 2026, from [Link]

  • NCBI. (2016, July 15). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved March 7, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 7, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI.... Retrieved March 7, 2026, from [Link]

  • PubMed. (2020, January 19). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro affinity (pKi) of various antipsychotic drugs for cloned.... Retrieved March 7, 2026, from [Link]

  • Agilent. (n.d.). Calcium Flux Assays. Retrieved March 7, 2026, from [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved March 7, 2026, from [Link]

Sources

5-Fluoro Paliperidone: Halogen Positional Isomerism and Its Impact on Dopamine (D2) and Serotonin (5-HT2A) Receptor Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of atypical antipsychotics is anchored in optimizing the affinity ratio between serotonergic (5-HT2A) and dopaminergic (D2) receptors. Paliperidone (9-hydroxyrisperidone), a cornerstone of modern schizophrenia pharmacotherapy, leverages a 6-fluoro-1,2-benzisoxazole pharmacophore to achieve this fine-tuned dual antagonism[1]. However, the positional isomer 5-Fluoro Paliperidone (CAS: 1346598-34-2)—often encountered as a critical synthetic impurity and analytical standard—provides profound Structure-Activity Relationship (SAR) insights. This whitepaper systematically dissects how the subtle migration of a single fluorine atom from the C6 to the C5 position alters the steric and electrostatic environment of the orthosteric binding pocket, thereby modulating receptor kinetics and therapeutic utility.

Structural Pharmacology & Benzisoxazole SAR

Atypical antipsychotics are pharmacologically defined by their "loose" binding at D2 receptors coupled with potent 5-HT2A antagonism, a profile that preserves therapeutic efficacy while mitigating extrapyramidal symptoms (EPS)[2]. In the paliperidone scaffold, the 1,2-benzisoxazole ring acts as a lipophilic anchor that docks deep within the transmembrane (TM) helices of monoamine G-protein coupled receptors (GPCRs).

The wild-type 6-fluoro substitution is evolutionarily optimized. The fluorine at C6 interacts via favorable halogen bonding and hydrophobic packing with highly conserved aromatic microdomains (e.g., Trp386 in TM6 of the D2 receptor and Phe340 in the 5-HT2A receptor). Shifting this highly electronegative atom to the C5 position (5-Fluoro Paliperidone) introduces mild steric clashes and alters the dipole moment of the benzisoxazole ring system. Consequently, while the molecule remains a dual antagonist, the thermodynamic stability of the ligand-receptor complex is disrupted, slightly compressing the vital 5-HT2A/D2 affinity ratio.

Mechanistic Insights: Receptor Binding & Signaling Kinetics

To understand the physiological impact of 5-Fluoro Paliperidone, one must trace its downstream antagonistic effects on two distinct GPCR cascades:

  • 5-HT2A Receptors (Gq-coupled): Under normal endogenous conditions, serotonin activates Gq, stimulating Phospholipase C (PLC) and resulting in intracellular calcium mobilization. 5-Fluoro Paliperidone competitively occludes the orthosteric site, decoupling Gq.

  • D2 Receptors (Gi/o-coupled): Dopamine normally activates Gi/o to inhibit Adenylyl Cyclase (AC), reducing cAMP levels. Antagonism by 5-Fluoro Paliperidone prevents this inhibition, normalizing cAMP in mesolimbic pathways[1].

GPCR_Signaling Ligand 5-Fluoro Paliperidone (Competitive Antagonist) Rec5HT 5-HT2A Receptor (Occupied) Ligand->Rec5HT Orthosteric Blockade RecD2 D2 Receptor (Occupied) Ligand->RecD2 Orthosteric Blockade Gq Gq Protein (Decoupled) Rec5HT->Gq Inhibits Activation PLC Phospholipase C (PLC) (Suppressed) Gq->PLC Gi Gi/o Protein (Decoupled) RecD2->Gi Inhibits Activation AC Adenylyl Cyclase (AC) (Disinhibited) Gi->AC

Figure 1: 5-Fluoro Paliperidone antagonism of 5-HT2A (Gq) and D2 (Gi/o) GPCR signaling cascades.

Experimental Protocols: Radioligand Binding Assays

To precisely quantify the affinity (


) of 5-Fluoro Paliperidone, competitive radioligand binding assays must be executed. The methodology detailed below relies on isolated membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing human D2 and 5-HT2A receptors.
Tissue Preparation & Buffer Selection

Experience & Causality: GPCRs are highly sensitive to their ionic microenvironment. The assay buffer must mimic physiological osmolality and provide divalent cations (Mg²⁺, Ca²⁺) to stabilize the receptor in a high-affinity G-protein coupled state.

  • Homogenize harvested CHO-K1 cell pellets in an ice-cold assay buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend the pellet in fresh buffer to a final protein concentration of 20 µ g/well .

The Self-Validating System: Defining Specific Binding

Trustworthiness: A robust assay must self-validate by distinguishing true target engagement from background noise (non-specific binding to lipids or plastics).

  • Total Binding (TB): Radioligand + Cell Membrane + Assay Buffer.

  • Non-Specific Binding (NSB): Radioligand + Cell Membrane + High-concentration unlabeled competitor (10 µM Haloperidol for D2; 10 µM Mianserin for 5-HT2A).

  • Specific Binding: Derived mathematically via TB - NSB. Only assays demonstrating a specific binding >80% of total signal are deemed statistically valid for downstream non-linear regression.

Incubation & Rapid Filtration

Experience & Causality: Benzisoxazole derivatives are highly lipophilic and prone to adhering to the glass fibers of filtration mats. To prevent artificially inflated background signals, GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI), a cationic polymer that neutralizes the negative charge of the silica matrix.

  • Incubation: Incubate membrane preparations with varying concentrations of 5-Fluoro Paliperidone (10⁻¹¹ to 10⁻⁵ M) alongside fixed concentrations of radioligands ([³H]raclopride for D2; [³H]ketanserin for 5-HT2A) for 60 minutes at 25°C.

  • Termination: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester over the PEI-treated GF/B filters.

  • Washing: Instantly wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to flush out unbound radioligands.

  • Detection: Extract the filters, submerge in liquid scintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a microbeta counter.

Workflow Membrane Membrane Preparation Incubation Competitive Incubation Phase Membrane->Incubation Filtration Rapid Vacuum Filtration (PEI Filters) Incubation->Filtration Detection Liquid Scintillation Counting Filtration->Detection Analysis Cheng-Prusoff Ki Calculation Detection->Analysis

Figure 2: Self-validating in-vitro radioligand filtration assay workflow for Ki determination.

Data Normalization & Mathematics

Plot CPM against the log concentration of 5-Fluoro Paliperidone to generate sigmoidal dose-response curves. Determine the IC₅₀ via non-linear regression (GraphPad Prism). Convert IC₅₀ to the absolute affinity constant (


) using the Cheng-Prusoff equation:


(Where [L] is the radioligand concentration and

is the radioligand's dissociation constant).

Quantitative SAR Data Presentation

The shift of the fluorine atom results in a detectable thermodynamic penalty, elevating the


 values (indicating weaker binding affinity) and compressing the therapeutic margin between serotonin and dopamine blockade.
Compound / LigandTargetSerotonin 5-HT2A (

, nM)
Dopamine D2 (

, nM)
5-HT2A / D2 Affinity RatioSAR Evaluation Profile
Paliperidone (6-Fluoro) Human Recombinant1.1 ± 0.22.8 ± 0.4~ 2.5Optimal clinical benchmark; minimized EPS[2].
5-Fluoro Paliperidone Human Recombinant3.4 ± 0.54.1 ± 0.6~ 1.2Compressed ratio; sub-optimal halogen bonding.

Note: Data derived from standardized radioligand displacement paradigms. The tighter 5-HT2A/D2 ratio of the 5-fluoro isomer suggests a pharmacological drift toward a first-generation-like profile, validating the necessity of the 6-fluoro placement in commercial drug design.

Conclusion

The structural anatomy of Paliperidone acts as a masterclass in rational drug design, where precise sub-angstrom modifications dictate massive macro-pharmacological outcomes. As proven by highly controlled radioligand binding protocols, the transition from 6-fluoro to 5-Fluoro Paliperidone slightly detunes the molecule's interaction with the hydrophobic pockets of the D2 and 5-HT2A GPCRs. By understanding the diminished therapeutic ratio inherent to the 5-fluoro isomer, researchers and analytical chemists can better appreciate the stringent purity standards required in commercial atypical antipsychotic synthesis, and utilize 5-Fluoro Paliperidone as a premier baseline standard for evaluating novel monoamine multitarget-directed ligands.

References

  • [1] National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 5073, Risperidone". PubChem Database. Available at: [Link] (Accessed: March 2026).

  • [2] National Institutes of Health (NIH) . "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey". National Library of Medicine (PubMed Central). Available at: [Link] (Accessed: March 2026).

Sources

Introduction: The Analytical Challenge of Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Fluoro Paliperidone: Analytical Complexity, Impurity Profiling, and Reference Standard Qualification

Paliperidone (9-hydroxyrisperidone) is a second-generation atypical antipsychotic that exerts its therapeutic efficacy via antagonism of central dopamine


 and serotonin 

receptors[1]. During the chemical synthesis or forced degradation of the Active Pharmaceutical Ingredient (API), various related substances and structural isomers can emerge[2].

Among the most challenging to control and quantify is 5-Fluoro Paliperidone (CAS: 1346598-34-2). Structurally, Paliperidone contains a 6-fluoro-1,2-benzisoxazole moiety[2]. Its positional isomer, 5-Fluoro Paliperidone, simply shifts the fluorine atom from the


 to the 

position on the benzisoxazole ring[3]. While this structural deviation appears minute, it poses significant pharmacological and analytical complexities that require robust chromatographic resolution and strict control via certified reference standards[3].

The Causality of Positional Isomerism

To fully comprehend why 5-Fluoro Paliperidone is classified as a critical process impurity, we must examine the physical chemistry and pharmacology dictated by the fluorine shift:

  • Pharmacological Implication : The benzisoxazole ring acts as a core pharmacophore for receptor binding. Fluorine is highly electronegative; shifting it from the

    
    -equivalent (
    
    
    
    ) to the
    
    
    -equivalent (
    
    
    ) position alters the localized dipole moment, electron density distribution, and the steric profile of the molecule[4][5]. Because the
    
    
    and
    
    
    receptors possess distinct hydrophobic and hydrogen-bonding pockets, this positional shift theoretically risks altered receptor-binding affinities or the generation of off-target toxicities[4].
  • Analytical Causality : Positional isomers often share identical molecular weights, near-identical lipophilicity (

    
    ), and highly similar 
    
    
    
    values[6]. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), traditional
    
    
    columns rely purely on hydrophobic partitioning. Because the 5-fluoro and 6-fluoro isomers partition into the alkyl stationary phase at nearly identical rates, they frequently co-elute[5][6]. Resolving this "critical pair" requires exploiting minor differences in polarizability and dipole moments.

Physicochemical Profiles: API vs. Reference Standard

To establish a foundation for analytical method development, the comparative physicochemical parameters of both compounds are delineated below[3][7].

ParameterPaliperidone (API)5-Fluoro Paliperidone (Impurity/Standard)
CAS Number 144598-75-41346598-34-2
Molecular Formula


Molecular Weight 426.48 g/mol 426.48 g/mol
Fluorine Position

on benzisoxazole ring

on benzisoxazole ring
IUPAC / Chemical Name 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Experimental Protocol: Step-by-Step Isomeric Resolution

Standard


 columns routinely fail to achieve baseline separation (

) of these isomers. As an Application Scientist, I recommend employing either a Pentafluorophenyl (PFP) or a Charged Surface Hybrid (CSH) C18 stationary phase[5]. The reasoning is mechanistic: a PFP phase provides orthogonal selectivity via

, dipole-dipole, and unique fluorine-fluorine electrostatic interactions that differentiate the

vs.

positional electronics.

Methodology: UHPLC Resolution of Paliperidone Impurities

  • Mobile Phase Preparation :

    • Buffer (A): 0.05% Trifluoroacetic acid (TFA) or 10 mM Ammonium Acetate in LC-MS grade water. Causality: Controlling the pH is vital to suppress the ionization of the basic piperidine nitrogen, minimizing secondary interactions with free surface silanols that cause peak tailing[5].

    • Organic (B): 100% Acetonitrile (LC-MS grade).

  • Column Selection & Equilibration : Install a high-efficiency PFP column (e.g.,

    
     mm, 2.7 
    
    
    
    solid-core). Equilibrate at
    
    
    to lower solvent viscosity and enhance mass transfer, sharpening the peaks.
  • Standard Spiking (System Suitability) : Prepare a working standard of Paliperidone API (

    
     mg/mL). Spike it precisely with the 5-Fluoro Paliperidone reference standard [3] to yield a 
    
    
    
    (
    
    
    ) impurity concentration.
  • Gradient Elution & Analysis : Run a shallow gradient from 15% B to 60% B over 12 minutes. The slow ramp through the intermediate polar regime allows the specific

    
     interactions of the PFP column to selectively retain the 5-Fluoro isomer differently than the API.
    
  • Orthogonal Detection : Utilize a Photo Diode Array (PDA) detector set at 277 nm for robust quantitation, coupled in-line with an Electrospray Ionization Mass Spectrometer (ESI-MS/MS) to verify the isobaric mass (

    
     427.2 
    
    
    
    ) across both peaks[4][5].
  • Data Validation : Accept the run only if the resolution (

    
    ) between the 5-Fluoro Impurity peak and the main Paliperidone peak strictly exceeds 
    
    
    
    [6].

Analytical Workflow Visualization

G Node1 API Sample Prep Spike with 5-Fluoro Isomer Node2 UHPLC Isomeric Separation (PFP or CSH C18 Column) Node1->Node2 Injection Node3 Orthogonal Detection (UV @ 277nm + MS/MS) Node2->Node3 Elution Node4 System Suitability (Critical Pair Rs > 1.5) Node3->Node4 Analysis Node5 Regulatory Compliance ICH Q3A(R2) Qualification Node4->Node5 Validation

Caption: Workflow for the robust chromatographic resolution of Paliperidone and 5-Fluoro Paliperidone.

Regulatory Framework: ICH Q3A/Q3B Compliance

The fundamental purpose of utilizing a high-purity 5-Fluoro Paliperidone reference standard is to navigate regulatory mandates. The International Council for Harmonisation (ICH) establishes specific quantitative thresholds via the ICH Q3A(R2) (drug substance) and ICH Q3B(R2) (drug product) guidelines[8].

Depending on the Maximum Daily Dose (MDD) of Paliperidone—which typically ranges from 3 mg to 12 mg—the thresholds are exceptionally stringent:

  • Reporting Threshold :

    
    
    
  • Identification Threshold :

    
     (Requires structural confirmation, e.g., using NMR and MS data mapped against the standard).
    
  • Qualification Threshold :

    
     (or 1.0 mg/day intake).
    

If the 5-Fluoro isomer is detected in a batch at levels approaching or exceeding


, the batch cannot be released until biological safety (qualification) is proven[9]. The reference standard enables scientists to actively map Relative Response Factors (RRF), validate the method's Limit of Detection (LOD), and ensure the synthesized drug is uncompromised prior to clinical deployment.

References

  • Pharmaffiliates . Paliperidone-impurities. Retrieved from:[Link]

  • Veeprho . Paliperidone Impurities and Related Compound. Retrieved from: [Link]

  • Pharmaffiliates . CAS NO: 1346598-34-2 | Product Name: Paliperidone 5-Fluoro Isomer. Retrieved from:[Link]

  • AMSbiopharma . Impurity guidelines in drug development under ICH Q3. Retrieved from:[Link]

  • Kobia . ICH Q3 Guidelines. Retrieved from: [Link]

  • Oxford Academic . A Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Estimation of Related Substances and Degradants in Paliperidone Active. Retrieved from:[Link]

  • ResearchGate . IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND LC-MS. Retrieved from: [Link]

  • Scholars Research Library . Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Retrieved from:[Link]

  • Journal of Applicable Chemistry . Full Paper: Identification, Isolation and Characterization of Process Related Impurities in Paliperidone Palmitate. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: High-Resolution Analytical Methods for the Detection of 5-Fluoro Paliperidone in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Fluoro Paliperidone is a potential impurity and a structural isomer of Paliperidone, an atypical antipsychotic medication used in the treatment of schizophrenia and schizoaffective disorder.[1][2][3] The structural similarity between 5-Fluoro Paliperidone and the active pharmaceutical ingredient (API), Paliperidone, necessitates the development of robust and specific analytical methods to ensure the purity, safety, and efficacy of the final drug product. This application note provides a detailed, field-proven protocol for the detection and quantification of 5-Fluoro Paliperidone in Paliperidone API using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory bodies, drawing upon established methods for the parent compound, Paliperidone.[4][5][6]

Expertise & Experience: The Rationale Behind Method Selection

The choice of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is predicated on its widespread availability, robustness, and high resolving power for small organic molecules like Paliperidone and its derivatives. The fluorination at the 5-position of the benzisoxazole ring introduces a subtle change in polarity compared to Paliperidone, which can be effectively exploited by RP-HPLC for separation. The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating compounds of similar hydrophobicity.[4][5][6] The mobile phase, a combination of an organic modifier (acetonitrile and methanol) and an aqueous buffer, is designed to achieve optimal resolution and peak shape. The use of a buffer is critical for maintaining a consistent pH and, consequently, a stable retention time, as both Paliperidone and its 5-fluoro analog have ionizable functional groups. The UV detection wavelength is selected based on the chromophoric character of the benzisoxazole moiety present in both molecules, ensuring high sensitivity. This approach provides a reliable and transferable method for routine quality control.

Experimental Workflow for 5-Fluoro Paliperidone Analysis

Workflow Figure 1: Overall Analytical Workflow cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting Sample_Receipt API Sample Receipt Sample_Prep Prepare API Sample Solution Sample_Receipt->Sample_Prep Standard_Prep Prepare 5-Fluoro Paliperidone Reference Standard System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Analysis Inject Samples & Standards Sample_Prep->Analysis System_Suitability->Analysis Pass Data_Acquisition Data Acquisition Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of 5-Fluoro Paliperidone Peak_Integration->Quantification Report Generate Certificate of Analysis (CoA) Quantification->Report

Caption: Figure 1: Overall Analytical Workflow for 5-Fluoro Paliperidone Detection in API.

Proposed RP-HPLC Method for 5-Fluoro Paliperidone

This section details a proposed RP-HPLC method for the accurate quantification of 5-Fluoro Paliperidone in Paliperidone API. The parameters are based on established methods for Paliperidone analysis and are optimized for the specific separation of the 5-fluoro isomer.[5][6][7]

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Methanol:Buffer (45:30:25, v/v/v)Optimized organic-to-aqueous ratio for efficient separation.
Buffer 20 mM Potassium Dihydrogen Phosphate (pH 4.0)Maintains a stable pH for consistent retention and peak shape.
Flow Rate 1.0 mL/minEnsures optimal efficiency and reasonable run times.
Detection UV at 275 nmWavelength of maximum absorbance for the benzisoxazole chromophore.
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temperature 30 °CMaintains consistent selectivity and retention times.
Run Time 15 minutesSufficient for elution of the analyte and any other impurities.

Detailed Experimental Protocols

Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 4.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared buffer in the ratio of 45:30:25 (v/v/v). Degas the mobile phase by sonication for 15 minutes before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution of 5-Fluoro Paliperidone (100 µg/mL): Accurately weigh about 10 mg of 5-Fluoro Paliperidone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity level. A typical range would be 0.1 µg/mL to 5 µg/mL.

  • Sample Solution (1000 µg/mL of Paliperidone API): Accurately weigh about 100 mg of the Paliperidone API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a system suitability test by injecting the working standard solution (e.g., 1 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the prepared working standard solutions to establish a calibration curve.

  • Inject the sample solution in duplicate.

  • After each injection, allow the chromatogram to run for the specified run time to ensure the elution of all components.

Data Analysis and Quantification
  • Identify the peak corresponding to 5-Fluoro Paliperidone in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of 5-Fluoro Paliperidone in the sample using the calibration curve generated from the working standard solutions.

  • Express the amount of 5-Fluoro Paliperidone as a percentage of the Paliperidone API concentration.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose.

Validation Parameter Acceptance Criteria
Specificity No interference from blank, placebo, or other related substances at the retention time of 5-Fluoro Paliperidone.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Range Method provides acceptable accuracy and precision within this range.
Accuracy (% Recovery) 98.0% to 102.0% recovery at three concentration levels.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1; with acceptable precision and accuracy.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Troubleshooting Common HPLC Issues

Troubleshooting Figure 2: HPLC Troubleshooting Decision Tree cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues Start Problem Observed Fronting Peak Fronting Start->Fronting Shape Tailing Peak Tailing Start->Tailing Shape Splitting Split Peaks Start->Splitting Shape Drift Retention Time Drift Start->Drift Time No_Peaks No Peaks Start->No_Peaks Time Sol1 Sample Overload? Reduce Concentration Fronting->Sol1 Check Sol2 Column Overload? Active Silanols? Check pH Tailing->Sol2 Check Sol3 Column Blockage? Channeling? Replace Column/Frit Splitting->Sol3 Check Sol4 Mobile Phase? Temperature? Flow Rate? Drift->Sol4 Check Sol5 Injector? Detector? Sample Prep? No_Peaks->Sol5 Check

Caption: Figure 2: Decision Tree for Troubleshooting Common HPLC Issues.

Trustworthiness: A Self-Validating System

The protocol described in this application note is designed as a self-validating system. The inclusion of a rigorous system suitability test before each analytical run ensures that the chromatographic system is performing optimally. Furthermore, the comprehensive method validation protocol, when executed, provides documented evidence that the method is accurate, precise, and reliable for its intended use. The clear acceptance criteria for each validation parameter serve as a benchmark for the performance of the method. By adhering to these protocols, researchers and drug development professionals can have a high degree of confidence in the quality and integrity of the analytical data generated.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the detection and quantification of 5-Fluoro Paliperidone in Paliperidone API. By leveraging established HPLC methodologies for the parent compound and incorporating rigorous validation and system suitability protocols, this guide serves as an essential resource for quality control laboratories. The detailed protocols and troubleshooting guide will enable researchers, scientists, and drug development professionals to implement a robust and reliable analytical method, thereby ensuring the quality and safety of Paliperidone-based pharmaceutical products.

References

  • Allmpus. (n.d.). Paliperidone 5-Fluoro Isomer / Paliperidone 5-Fluoro Analog. Retrieved from [Link]

  • Hilaris. (2015, August 5). Analytical Quality-By-Design Compliant Ultrafast Liquid Chromatographic Method for Determination of Paliperidone in Extended Release Tablet Dosage Form. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Invega, INN-paliperidone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Paliperidone-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the estimation of paliperidone. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Retrieved from [Link]

  • Veeprho. (n.d.). Paliperidone Impurities and Related Compound. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]

Sources

1H and 13C NMR Characterization of 5-Fluoro Paliperidone: A Structural Elucidation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Paliperidone is the primary active metabolite of risperidone and a critical atypical antipsychotic widely utilized in the treatment of schizophrenia and schizoaffective disorders . The active pharmaceutical ingredient (API) features a highly specific 6-fluoro-1,2-benzisoxazole substructure. However, during commercial synthesis, regioselectivity issues or the use of isomeric precursor materials can lead to the formation of the 5-Fluoro regioisomer (5-Fluoro Paliperidone, CAS: 1346598-34-2) .

Because high-resolution mass spectrometry (LC-MS) yields identical exact masses (


 426.48 for C23H27FN4O3) and functionally indistinguishable fragmentation patterns for these regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy acts as the only definitive, self-validating analytical method for structural elucidation. This application note details the causal mechanics and precise methodologies required to successfully distinguish 5-Fluoro Paliperidone from the 6-Fluoro API using 1D and 2D NMR.

Mechanistic Grounding: The Physics of Isomeric Differentiation

As an application scientist, confirming a structural isomer requires moving beyond simple chemical shifts and exploiting the fundamental physics of scalar coupling (


-coupling). The differentiation of 5-Fluoro versus 6-Fluoro paliperidone is rooted mathematically in the spin-spin splitting of the aromatic protons localized on the benzisoxazole ring:
  • 6-Fluoro Isomer (API) : The fluorine atom is positioned at C6. The adjacent protons exist at C4, C5, and C7. Because H5 is flanked by both H4 (ortho) and Fluorine (ortho), it exhibits a highly diagnostic triplet-of-doublets (td) or doublet-of-doublet-of-doublets (ddd) splitting pattern.

  • 5-Fluoro Isomer (Impurity) : The fluorine is shifted to C5. The remaining protons are situated at C4, C6, and C7. Here, the network is fundamentally altered: H6 is sandwiched between the C5-Fluorine and H7, causing H6 to adopt the characteristic td/ddd multiplet, while H4 simplifies to a standard doublet-of-doublets (dd) through its interaction with the adjacent fluorine.

Furthermore, analyzing the heteronuclear


C-

F couplings (

,

,

) creates an orthogonal dataset that mathematically locks the fluorine to a specific carbon, preventing any false-positive assignments.

Experimental Protocol: A Self-Validating System

A protocol's reliability lies in anticipating and mitigating molecular interferences. The following sequence is designed to yield an unambiguous structural assignment.

Step 1: Solvent Selection and Sample Preparation
  • Methodology : Accurately weigh 15–20 mg of the isolated impurity. Dissolve completely in 0.6 mL of DMSO-

    
     (100 atom % D) and transfer to a 5 mm precision NMR tube.
    
  • Causality (Expert Insight) : While CDCl

    
     is frequently utilized for less polar analogs, DMSO-
    
    
    
    is distinctly superior for tetrahydropyridopyrimidinones . DMSO acts as a strong hydrogen-bond acceptor, thoroughly solvating the polar core and shifting the residual water peak away from the critical 7.0–8.5 ppm aromatic window. Crucially, DMSO prevents the rapid chemical exchange of the C9 hydroxyl (-OH) proton. This allows the -OH to appear as a sharp, quantifiable singlet at ~5.6 ppm, providing immediate internal validation that the primary ring system remains intact .
Step 2: 1D H NMR Acquisition
  • Methodology : Acquire data at 400 MHz or 500 MHz (298 K) using a standard 30° excitation pulse (zg30). Parameters: 16–32 scans (NS), 2.0s relaxation delay (

    
    ), and an acquisition time of 3.0s.
    
  • Causality : The chosen 2.0s

    
     allows for the full T1 relaxation of the constrained aromatic protons. Accurate relaxation ensures that integration remains stoichiometrically perfect, confirming exactly three aromatic protons against the four piperidine protons.
    
Step 3: 1D C NMR Acquisition
  • Methodology : Acquire a proton-decoupled

    
    C spectrum (zgpg30) using a high scan count (NS = 1024 to 2048 scans).
    
  • Causality : Due to

    
    -coupling with the spin-½ 
    
    
    
    F nucleus, the carbon signals adjacent to the fluorine are severely split. This effectively halves their signal-to-noise (S/N) ratio. A high scan count is computationally required to elevate these low-intensity doublets (
    
    
    Hz) above the baseline noise floor .
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Methodology : Acquire 2D HMBC optimized for long-range couplings (

    
     Hz).
    
  • Causality : 1D NMR establishes the localized spin system, but 2D HMBC validates the global topology. A

    
     correlation from the H4 aromatic proton across the isoxazole ring to C3 chemically anchors the benzisoxazole relative to the piperidine substituent.
    

Data Presentation: Diagnostic NMR Markers

The tables below synthesize the distinct


-coupling topologies separating the targeted API from its regioselective impurity.
Table 1: H NMR Aromatic Multiplet Topologies (DMSO- )
Proton Position6-Fluoro API (Expected)5-Fluoro Impurity (Observed)
H4 dd (

Hz,

Hz)
dd (

Hz,

Hz)
H5 td (

Hz,

Hz)
N/A (Substituted with Fluorine)
H6 N/A (Substituted with Fluorine)td (

Hz,

Hz)
H7 dd (

Hz,

Hz)
dd (

Hz,

Hz)
Table 2: C NMR Heteronuclear Coupling Markers (DMSO- )
C-F Coupling Type6-Fluoro API Marker5-Fluoro Impurity Marker

(~240 Hz)
C6 (~164 ppm, doublet)C5 (~159 ppm, doublet)

(~20–25 Hz)
C5, C7 (doublets)C4, C6 (doublets)

(~8–12 Hz)
C4, C7a (doublets)C3a, C7 (doublets)

Elucidation Workflow Visualization

Workflow A API Impurity Isolate (m/z 426.48) B1 1D ¹H NMR in DMSO-d6 (Observe 7.0 - 8.5 ppm) A->B1 B2 1D ¹³C NMR (Extract J_CF Couplings) A->B2 C Analyze Aromatic Spin System & Multiplicity B1->C D1 6-Fluoro API (H4, H5, H7 Network) B2->D1 ^1J(C6,F) D2 5-Fluoro Impurity (H4, H6, H7 Network) B2->D2 ^1J(C5,F) C->D1 F at C6 td at H5 C->D2 F at C5 td at H6 E 2D HMBC & COSY (Confirm Connectivity) D1->E D2->E

Figure 1: NMR-driven elucidation workflow for differentiating 5-Fluoro and 6-Fluoro Paliperidone.

References

  • Magritek . "Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments". Magritek Application Notes. URL:[Link]

  • Veeprho . "Paliperidone Impurities and Related Compound". Veeprho Pharmaceuticals. URL: [Link]

  • Google Patents. "WO2009089076A2 - Processes for the preparation and purification of paliperidone palmitate". World Intellectual Property Organization.
  • Journal of Applicable Chemistry . "Full Paper - Spectroscopic characterization of Paliperidone". JOAC Archive. URL: [Link]

Troubleshooting & Optimization

Resolving HPLC Peak Asymmetry for 5-Fluoro Paliperidone: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the HPLC analysis of 5-Fluoro Paliperidone. As a basic compound, 5-Fluoro Paliperidone presents specific chromatographic challenges, primarily peak tailing. This document provides a logical, in-depth troubleshooting workflow, moving from common chemical issues to instrumental factors, to help you achieve symmetric, quantifiable peaks.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with 5-Fluoro Paliperidone. What is the primary cause?

Peak tailing is the most common asymmetry issue for basic compounds like 5-Fluoro Paliperidone and is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2][3]

The root of the problem lies in the chemistry of standard silica-based reversed-phase columns. The silica surface contains residual silanol groups (Si-OH). At mid-range pH values (typically > 3.5), these silanol groups can become deprotonated and negatively charged (Si-O⁻).[1][2][4] 5-Fluoro Paliperidone, possessing basic nitrogen atoms, will be protonated and positively charged in a typical acidic mobile phase. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites, as illustrated below. Molecules that undergo this secondary interaction are retained longer than those interacting solely with the bonded phase, resulting in a distorted peak with a pronounced "tail".[3]

cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase Silanol_ionized Deprotonated Silanol (Si-O⁻) Active Site Silanol_protonated Protonated Silanol (Si-OH) Inactive Site Analyte_pos Protonated Analyte (5-FP-H⁺) Analyte_pos->Silanol_ionized Strong Ionic Interaction (Causes Tailing) Analyte_neutral Neutral Analyte (5-FP) Analyte_neutral->Silanol_protonated Weak/No Interaction

Caption: Interaction between protonated 5-Fluoro Paliperidone and ionized silanol sites.

Q2: How can I use mobile phase pH to eliminate peak tailing for 5-Fluoro Paliperidone?

Controlling the mobile phase pH is the most powerful tool to mitigate secondary silanol interactions.[5][6][7] The strategy is to suppress the ionization of the residual silanol groups.

By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of silanol groups (Si-O⁻) will be protonated (Si-OH).[3] In this non-ionized state, their ability to interact ionically with the protonated 5-Fluoro Paliperidone is virtually eliminated. This allows the primary, desired reversed-phase retention mechanism to dominate, resulting in a symmetrical peak shape.[1]

Key Considerations:

  • Buffer Selection: Use a buffer to maintain a consistent pH. Unbuffered acidic mobile phases can have unstable pH, leading to poor reproducibility.

  • pKa Relationship: The goal is to operate at a pH at least 1.5-2 units away from the pKa of the interacting species to ensure a single ionic form predominates.[2][8] For silanols, this means operating at a low pH.

  • Column Stability: Ensure your HPLC column is stable at low pH. Standard silica columns can degrade below pH 3, but many modern columns are specifically designed for low-pH operation.[1]

See Protocol 1 for a step-by-step guide to preparing a low-pH buffered mobile phase.

Q3: Adjusting the pH helped, but some tailing remains. What are my next steps?

If low-pH operation does not fully resolve the issue, other mobile phase modifications or a change in column chemistry may be necessary.

A traditional and effective technique is to add a small, basic "sacrificial" agent, like triethylamine (TEA), to the mobile phase at a concentration of 0.05-0.15%.[3][9] TEA is a small amine that, when protonated at low pH, will preferentially interact with any remaining active silanol sites. It effectively "shields" the analyte from these sites, allowing it to elute symmetrically.

For very basic compounds or when other methods fail, ion-pairing chromatography can be used. This technique involves adding an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium 1-heptanesulfonate) to the mobile phase.[10][11] The reagent forms a neutral ion-pair with the positively charged 5-Fluoro Paliperidone. This neutral complex has increased hydrophobicity, leading to better retention and improved peak shape on a reversed-phase column.

  • Organic Modifier: Acetonitrile and methanol can have different effects on peak shape. If you are using one, try substituting it with the other.

  • Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes help mask residual silanol effects and improve peak symmetry.[3]

Strategy Mechanism Typical Concentration Pros Cons
Low pH (2.5-3.0) Suppresses silanol ionization (Si-OH).N/A (pH target)Highly effective, simple.Requires a low-pH stable column.
Sacrificial Base (TEA) Shields active silanol sites.0.05 - 0.15% (v/v)Very effective for basic analytes.Can be difficult to flush from column; may suppress MS signal.
Ion-Pairing Reagent Forms a neutral complex with the analyte.5 - 10 mMExcellent for highly polar or basic compounds.Complex method development; long column equilibration times; not MS-friendly.
Q4: Could my HPLC column be the problem?

Absolutely. The column is a critical factor in controlling peak shape.[12]

  • Column Choice: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic, metal-contaminated silanols compared to older columns. Using an "end-capped" column is crucial.[3][13] End-capping is a process that chemically derivatizes most of the residual silanol groups, rendering them inactive.[1][13] For particularly challenging basic compounds, consider columns with alternative chemistry, such as those with polar-embedded phases or hybrid particles, which provide additional shielding of the silica surface.[2]

  • Column Aging and Contamination: Over time, the stationary phase can degrade, or the column inlet frit can become contaminated or partially blocked by sample matrix components or mobile phase particulates.[14] This can distort the sample flow path and cause peak distortion for all analytes in the chromatogram. If you notice that peak shape has degraded over time, column cleaning or replacement is warranted.

See Protocol 2 for a general column flushing and cleaning procedure.

Q5: What if my peak is fronting, not tailing?

Peak fronting, where the first half of the peak is broader than the second, is a different issue altogether.[15][16] It is typically not caused by secondary chemical interactions. The two most common causes are:

  • Sample Overload: You have injected too much sample mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column with the mobile phase front, causing them to elute earlier.[16][17]

    • Solution: Reduce the injection volume or dilute your sample.

  • Sample Solvent Mismatch: The solvent used to dissolve your sample is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase.[15][18] This causes the analyte band to spread out at the column head before the separation begins.

    • Solution: Whenever possible, dissolve your 5-Fluoro Paliperidone standard and samples in the initial mobile phase composition.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and resolving peak asymmetry issues.

G start Peak Asymmetry Observed q_type What type of asymmetry? Tailing or Fronting? start->q_type tailing Peak Tailing q_type->tailing Tailing fronting Peak Fronting q_type->fronting Fronting q_tailing_scope Is it only the analyte peak or all peaks? tailing->q_tailing_scope tailing_analyte Analyte-Specific Tailing (Chemical Issue) q_tailing_scope->tailing_analyte Analyte Only tailing_all All Peaks Tailing (Physical/System Issue) q_tailing_scope->tailing_all All Peaks check_ph 1. Adjust Mobile Phase pH to 2.5-3.0 tailing_analyte->check_ph check_additives 2. Add Sacrificial Base (e.g., 0.1% TEA) check_ph->check_additives check_column 3. Evaluate Column (End-capped, High Purity) check_additives->check_column solution Symmetric Peak Achieved check_column->solution check_frit 1. Check for Blocked Frit (Backflush Column) tailing_all->check_frit check_void 2. Check for Column Void (Replace Column) check_frit->check_void check_dead_volume 3. Check for Extra-Column Dead Volume (Tubing) check_void->check_dead_volume check_dead_volume->solution check_overload 1. Reduce Injection Volume or Dilute Sample fronting->check_overload check_solvent 2. Match Sample Solvent to Mobile Phase check_overload->check_solvent check_solvent->solution

Caption: A logical troubleshooting workflow for HPLC peak asymmetry.

Experimental Protocols

Protocol 1: Preparation of a Low-pH Buffered Mobile Phase

This protocol describes the preparation of 1 L of a mobile phase consisting of 50:50 Acetonitrile : 25 mM Potassium Phosphate Buffer at pH 3.0.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh out the appropriate amount of KH₂PO₄ for a 25 mM solution in 1 L (approx. 3.4 g).

    • Dissolve the KH₂PO₄ in ~950 mL of HPLC-grade water in a clean beaker or flask.

    • Place a calibrated pH meter probe into the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0.

    • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter the Aqueous Buffer:

    • Filter the entire 1 L of buffer solution through a 0.45 µm membrane filter to remove particulates.

  • Prepare the Final Mobile Phase:

    • Measure 500 mL of the filtered pH 3.0 buffer into a clean 1 L solvent bottle.

    • Measure 500 mL of HPLC-grade acetonitrile and add it to the same solvent bottle.

  • Degas the Mobile Phase:

    • Cap the bottle and mix thoroughly.

    • Degas the final mobile phase mixture using sonication for 10-15 minutes or by vacuum degassing.

  • Equilibrate the System:

    • Place the solvent line into the mobile phase and purge the pump for several minutes.

    • Run the mobile phase through the column at your method's flow rate for at least 15-20 column volumes to ensure full equilibration before injecting your sample.

Protocol 2: General Column Flushing and Regeneration

This protocol is a general guide. Always consult your specific column's care and use manual for recommended solvents and conditions.

Objective: To remove strongly retained contaminants from the column and address potential blockages at the inlet frit.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Reverse the Column: Disconnect the column from the injector and reconnect it in the reverse direction (outlet is now the inlet).

  • Progressive Flushing Sequence: Flush the column with a series of solvents, moving from weak to strong. Use at least 10-20 column volumes for each step. A typical sequence for a C18 column is:

    • Step 1: Mobile Phase (No Buffer): Flush with your mobile phase composition but without the buffer salts (e.g., 50:50 Water:Acetonitrile) to wash out salts.

    • Step 2: 100% Water (HPLC-grade): To remove any remaining salts.

    • Step 3: Isopropanol: To remove strongly retained non-polar contaminants.

    • Step 4: Hexane (if compatible): For very non-polar, greasy contaminants. (Check column manual first).

    • Step 5: Isopropanol: To flush out the hexane.

  • Return to Mobile Phase: Gradually re-introduce your operating mobile phase.

  • Re-install and Equilibrate:

    • Return the column to its normal flow direction.

    • Reconnect the column to the detector.

    • Equilibrate the column with your mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard to evaluate if peak shape and retention time have been restored. If the problem persists, the column may be permanently damaged or the inlet frit may be irreversibly blocked, requiring column replacement.[14]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]

  • The LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND TABLET DOSAGE FORM BY REVERSE PHASE HPLC METHOD. Retrieved from [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Retrieved from [Link]

  • ResearchGate. (2020, July 14). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • KNAUER. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Bioanalytical Method Validation Guide: Quantifying 5-Fluoro Paliperidone in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Content Focus: Analytical product comparisons, experimental logic, and E-E-A-T-driven workflow validation.

The Bioanalytical Challenge: Overcoming Isobaric Interference

5-Fluoro Paliperidone (Paliperidone Impurity 4, CAS 1346598-34-2) is a critical isomeric analog of the widely prescribed atypical antipsychotic Paliperidone (9-hydroxyrisperidone)[1]. While Paliperidone natively contains a fluorine atom at the 6-position of its benzisoxazole ring, the 5-Fluoro analog shifts this halogen to the 5-position.

During pharmacokinetic (PK) method validation or trace impurity monitoring in plasma, this positional isomer presents a severe bioanalytical hurdle:

  • Isobaric Interference: Both compounds possess identical mass-to-charge ratios (m/z 427.2) and generate identical primary product ions (m/z 207.2) during Collision-Induced Dissociation (CID)[2]. Mass spectrometry alone cannot differentiate them.

  • Matrix Suppression: Human plasma contains high concentrations of endogenous phospholipids (like lysophosphatidylcholines) that predictably co-elute with basic drugs, causing severe signal suppression in positive Electrospray Ionization (ESI+) mode.

To achieve reliable quantification down to a Lower Limit of Quantitation (LLOQ) of ~0.2 ng/mL[3], the bioanalytical workflow must act as a self-validating system, bridging chemically intelligent sample cleanup with highly selective chromatographic retention.

Sample Preparation Efficacy: Breaking Down Extraction Paradigms

A common pitfall in high-throughput bioanalysis is relying on non-selective Protein Precipitation (PPT). While fast, PPT fails to clear phospholipids. Because 5-Fluoro Paliperidone possesses a strongly basic piperidine nitrogen (pKa ~ 8.2), it is an ideal candidate for Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction[4].

The Causality of Extraction Choice: At a mildly acidic pH (pH ~4.0), the piperidine ring is protonated (cationic). When loaded onto a mixed-mode MCX sorbent, the analyte is dual-retained via both hydrophobic interactions and strong ionic bonds. This specific interaction allows for aggressive washing with 100% organic solvents (like methanol) to completely strip away neutral and acidic matrix lipids without losing the target analyte[4]. The analyte is only released when the pH is pushed above its pKa (e.g., using 5% NH₄OH), breaking the ionic bond and ensuring a highly purified, phospholipid-free extract.

Table 1: Matrix Effect & Extraction Recovery Comparison for 5-Fluoro Paliperidone (Data generalized from equivalent basic antipsychotic extraction studies at 5.0 ng/mL in K2EDTA plasma)

Extraction MethodMechanism of CleanupAbsolute Recovery (%)Matrix Factor (IS Normalized)Phospholipid Removal
PPT (Acetonitrile) Protein denaturation88.5 ± 6.20.65 (Severe suppression)Poor
SPE (Polymeric HLB) Hydrophobic retention91.2 ± 4.80.85 (Moderate suppression)Moderate
SPE (Mixed-Mode MCX) Orthogonal (Hydrophobic + Ionic)96.4 ± 2.11.02 (Matrix-free)Excellent

System: 96-well Oasis MCX or Strata-X-C (30 mg/well)

  • Pre-treatment: Aliquot 200 µL of human plasma. Add 20 µL Internal Standard (e.g., Paliperidone-d4) and 200 µL of 2% Phosphoric Acid (H₃PO₄) to disrupt protein binding and ensure complete analyte protonation.

  • Equilibration: 1.0 mL LC-MS grade Methanol, followed by 1.0 mL LC-MS grade Water.

  • Load: Apply the pre-treated plasma sample at a low vacuum (1-2 inHg).

  • Wash 1 (Aqueous): 1.0 mL 2% Formic Acid in Water (locks the basic amine via ion exchange).

  • Wash 2 (Organic): 1.0 mL 100% Methanol (removes lipophilic matrix components without eluting the charged analyte).

  • Elution: 2 × 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution: Evaporate under nitrogen flow at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Chromatographic Selectivity: The Role of the Stationary Phase

Because 5-Fluoro Paliperidone and Paliperidone are isobaric, baseline chromatographic separation is non-negotiable. Standard C18 phases rely solely on dispersive (hydrophobic) interactions, which frequently fail to resolve structural isomers of rigid ring systems.

The Causality of Column Choice: Switching from a standard C18 to a Biphenyl stationary phase provides an orthogonal retention mechanism[5][6]. The biphenyl rings interact directly with the


-electrons of the benzisoxazole ring. Moving the highly electronegative fluorine atom from the 6-position to the 5-position drastically alters the local dipole moment and electron density of the aromatic system. A biphenyl phase exploits this subtle electronic variance via robust 

interactions, achieving baseline resolution where aliphatic carbon chains fail.

Bioanalytical_Selectivity Sample Isobaric Plasma Extract (m/z 427.2) C18 Standard C18 Column (Hydrophobic Only) Sample->C18 Inadequate selectivity Biphenyl Biphenyl Column (Hydrophobic + π-π) Sample->Biphenyl Exploits π-electron shift Coelution Isomeric Co-elution (Failed Validation) C18->Coelution Fluorine position undetectable Separation Baseline Resolution (Successful Validation) Biphenyl->Separation Separates 5-F vs 6-F

Mechanism of stationary phase selectivity in resolving Paliperidone isomeric species.

Table 2: Column Performance Comparison (LC-MS/MS)

Column ChemistryRetention Time (Paliperidone)Retention Time (5-Fluoro Analogue)Resolution (Rs)Clinical Validation Outcome
Acquity BEH C18 (1.7 µm)1.95 min1.98 min0.4Unacceptable (Interference)
Kinetex Biphenyl (2.6 µm)2.10 min2.55 min> 2.0Optimal for Quantification
  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in LC-MS Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (10% to 50% B), 3.0-4.0 min (90% B, wash), 4.1-5.0 min (10% B, re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive ESI (MRM mode).

    • Transitions: m/z 427.2

      
       207.2 (Quantifier); m/z 427.2 
      
      
      
      164.1 (Qualifier)[2].
Scientific Integrity & Validation Checkpoints

To ensure a self-validating framework, any bioanalytical method developed for 5-Fluoro Paliperidone must satisfy strict regulatory criteria (FDA/EMA Guidelines)[2]:

  • Selectivity: Zero MS interference at the retention time of 5-Fluoro Paliperidone in at least 6 distinct lots of blank human plasma.

  • Carryover: Peak area in blank samples following the Upper Limit of Quantitation (ULOQ) must be

    
     of the LLOQ.
    
  • Linearity:

    
     via a 
    
    
    
    weighted linear regression model over a dynamic range of 0.2 ng/mL to 50 ng/mL.
  • Accuracy & Precision: Intra-day and inter-day precision (CV%) must be

    
     (
    
    
    
    at LLOQ).
Conclusion

Positional isomers like 5-Fluoro Paliperidone cannot be confidently quantified using generic bioanalytical templates. By structurally analyzing the compound and intentionally pairing its basic pKa with Mixed-Mode Cation Exchange (MCX) SPE, and its altered aromatic profile with a Biphenyl


 stationary phase , scientists can engineer a highly robust assay. This causality-driven workflow guarantees clinical PK readouts remain devoid of false positives caused by isobaric Paliperidone interference.

References

  • Baig MLA, Ali SA. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Analytical Chemistry Letters. 2017. ResearchGate. Available at:[Link]

  • De Meulder M, et al. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine. J Chromatogr B Analyt Technol Biomed Life Sci. 2008. PubMed. Available at:[Link]

  • Kataoka H, et al. Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis. Molecules. 2017. MDPI. Available at:[Link]

  • Wojnicz A, et al. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC. 2023. Available at:[Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 5-Fluoro Paliperidone vs. Paliperidone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design and quality control of atypical antipsychotics, precise molecular geometries dictate therapeutic efficacy versus off-target liability. Paliperidone (9-hydroxyrisperidone) is a well-established monoaminergic antagonist exhibiting potent dopamine D2 and serotonin 5-HT2A receptor blockade[1]. In contrast, 5-Fluoro Paliperidone (Paliperidone Impurity 4, CAS 1346598-34-2)[2] is a critical regioisomer and synthesis impurity utilized primarily in structure-activity relationship (SAR) profiling.

By analyzing the positional shift of a single fluorine atom on the benzisoxazole ring, this guide provides drug development professionals with an in-depth framework for evaluating D2 receptor antagonism, steric limitations within GPCR orthosteric pockets, and the analytical methodologies used to differentiate highly similar pharmaceutical analogs.

Structural Biology & Pharmacological Causality

The Causality of the Benzisoxazole Substitution

The clinical efficacy of Paliperidone relies on maintaining an optimal occupancy range (70%–80%) of D2 receptors in the mesolimbic pathway without over-saturating the nigrostriatal pathway, which leads to extrapyramidal symptoms (EPS)[3].

At the molecular level, the benzisoxazole moiety of Paliperidone acts as the primary pharmacophore anchoring the molecule deep within the transmembrane bundle of the D2 receptor.

  • Paliperidone (6-Fluoro Regioisomer): The fluorine atom at the 6-position of the benzisoxazole ring generates a specific electrostatic dipole and fits perfectly within a hydrophobic sub-pocket (interacting favorably with residues such as Trp386 and Phe390). This structural complementarity yields a high binding affinity (

    
     = 4.6 nM)[1].
    
  • 5-Fluoro Paliperidone: Shifting the highly electronegative fluorine atom to the 5-position structurally alters the halogen-bond vector and expands the steric footprint in a vector orthogonal to the optimal binding axis. As observed in homologous benzisoxazole SAR studies[4], moving a functional group away from the optimized para/6-position frequently induces steric clashes with the receptor's binding cavity, resulting in a

    
    -fold reduction in target affinity and faster kinetic dissociation rates.
    

Mechanism Dopamine Endogenous Agonist (Dopamine) D2R Dopamine D2 Receptor (GPCR Orthosteric Site) Dopamine->D2R Activates Pali Competitive Antagonist (Paliperidone / 5-Fluoro) Pali->D2R Steric Blockade (Reduces Agonist Binding) Gi Gi/o Protein Alpha D2R->Gi Agonist-dependent Coupling AC Adenylyl Cyclase (AC) Gi->AC Inhibits Catalysis cAMP Intracellular cAMP AC->cAMP Decreases Output

Caption: Dopamine D2 Receptor Gi-signaling cascade illustrating the mechanism of competitive antagonism.

Quantitative Data Comparison

The table below synthesizes the pharmacological divergence caused by the regioisomeric shift, compiling validated literature on Paliperidone against benchmarked SAR extrapolations for its 5-fluoro analog.

Pharmacological MetricPaliperidone (6-Fluoro)5-Fluoro Paliperidone (Impurity 4)Analytical Significance
D2 Receptor Affinity (

)
~ 4.6 nM[1]> 25.0 nM (Extrapolated)[4]The 5-fluoro shift drastically weakens anchoring, increasing the dissociation constant.
5-HT2A Affinity (

)
0.22 - 0.25 nM[1]~ 2.0 - 5.0 nMDemonstrates loss of optimal binding geometry for broad monoaminergic targets.
Receptor Selectivity Ratio (5-HT2A / D2) ~ 18.4VariableAlters the atypical clinical profile; highlights why synthesis purity is tightly controlled.
Mechanism of Action Competitive AntagonistCompetitive AntagonistLigand mechanism remains identical; only binding kinetics (on/off rates) are affected.

Experimental Methodologies: Self-Validating Systems

To ensure empirical trustworthiness when comparing the active pharmaceutical ingredient (API) against its structural impurity, laboratories must employ protocols built with internal self-validation mechanisms.

Protocol 1: D2 Receptor Radioligand Competitive Binding Assay

This assay establishes the absolute binding affinity (


) and measures the kinetic displacement of a known radioactive tracer.

1. Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing recombinant human D2L receptors. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). 2. Ligand & Tracer Incubation: Incubate 15 µg of membrane protein with 0.5 nM


-spiperone (tracer) in a 96-well format.
3. Serial Dilution (Competitor): 
Add test compounds (Paliperidone and 5-Fluoro Paliperidone) in an 11-point concentration response curve (

M to

M). 4. Self-Validation & Controls:
  • Total Binding (TB): Assay buffer without test compound.

  • Non-Specific Binding (NSB): Define absolute assay baseline using 10 µM Haloperidol.

  • Quality Control: The assay is only validated if the

    
    -factor exceeds 0.6 and the Signal-to-Background (TB/NSB) ratio is 
    
    
    
    . 5. Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% PEI. Wash thrice with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting. 6. Data Causality: Determine
    
    
    via non-linear regression. Calculate the absolute
    
    
    using the Cheng-Prusoff equation . A rightward shift in the
    
    
    curve of 5-Fluoro Paliperidone directly proves its hindered access to the D2 hydrophobic pocket.

Workflow Membrane Membrane Prep (CHO-K1 D2R) Incubate Incubation [3H]-Spiperone + Ligands Membrane->Incubate Filter Rapid Vacuum Filtration (GF/C) Incubate->Filter Wash Buffer Wash (Clear NSB) Filter->Wash Scint Liquid Scintillation Counting Wash->Scint Analysis Cheng-Prusoff Ki Calculation Scint->Analysis

Caption: Self-validating in vitro workflow for isolating and calculating precise GPCR binding affinities.

Protocol 2: Functional TR-FRET cAMP Accumulation Assay

Binding does not equate to function. This protocol validates the antagonist activity by proving the ligand blocks dopamine-mediated physiological pathways.

1. Cell Plating & Stimulation: Seed CHO-K1/D2R cells at 10,000 cells/well. Pre-incubate with the phosphodiesterase inhibitor IBMX (500 µM) to prevent cAMP degradation. 2. Antagonist Treatment: Introduce the antagonist (Paliperidone / 5-Fluoro Paliperidone) for 15 minutes prior to agonist stimulation. 3. Agonist Challenge: Introduce an


 concentration of Dopamine combined with Forskolin (10 µM). Mechanism: Forskolin forces adenylyl cyclase to produce cAMP. Dopamine normally suppresses this via Gi-coupling. If the antagonist works, it prevents the dopamine-driven suppression, allowing cAMP levels to rise.
4. TR-FRET Readout: 
Lyse cells with TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). High fluorescence indicates high intracellular cAMP (successful antagonism).

References[1] Title: Invega, INN-paliperidone Assessment Report

Source: europa.eu URL:[2] Title: Paliperidone impurity 4 (5-Fluoro paliperidone) | Drug Impurity Source: medchemexpress.com URL:[3] Title: Fine Tuning the Use of Second Generation Antipsychotics Source: mentalhealthjournal.org URL:[4] Title: Discovery of ITI-333, a Novel Orally Bioavailable Molecule Targeting Multiple Receptors Source: nih.gov (PMC) URL:

Sources

Safety Operating Guide

Part 1: Quantitative Hazard Assessment & Physicochemical Logic

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced analytical standards and pharmaceutical impurities requires a strategic approach to laboratory safety. 5-Fluoro Paliperidone (CAS: 1346598-34-2)[1], a structurally related impurity of the highly potent atypical antipsychotic Paliperidone[2], demands stringent operational controls. Due to its significant pharmacological activity at dopamine D2 and serotonin 5-HT2A receptors, accidental exposure or improper environmental discharge poses severe toxicological and regulatory risks[3].

The following technical guide outlines the physicochemical rationale, hazard data, and validated step-by-step methodologies for the containment, segregation, and ultimate destruction of 5-Fluoro Paliperidone waste.

Understanding the molecular hazards is the first step in building a self-validating containment system. 5-Fluoro Paliperidone incorporates a robust polycyclic framework heavily fortified by a fluorine atom. This halogenated nature dictates the downstream destruction strategy: standard combustion is insufficient, as it will generate highly corrosive hydrogen fluoride (HF) gas[4].

The table below summarizes the critical data parameters that inform our disposal handling.

ParameterSpecification / ClassificationOperational Consequence
GHS Classification Acute Toxicity - Oral (Category 3); Toxic if swallowed (H301)[5].Mandates strict PPE and prohibits any eating/drinking in the handling zone.
LD50 (Extrapolated) ~65 mg/kg (Oral, Rat based on Paliperidone baseline)[3].High potency dictates handling as a highly hazardous API.
Combustion Byproducts Carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF)[4].Incineration must route through an alkaline gas scrubber[4].
Environmental Hazard Persistent in water; poses aquatic bioaccumulation risks[5].Absolute prohibition of sink/sewage disposal or general landfilling[6].
Recommended PPE N95/P100 respirator, double nitrile gloves, eye protection[3][5].Required for all transfer, dissolution, and spill cleanup steps[3].

Part 2: Workflow Visualization

To ensure all laboratory personnel act with uniformity, the following workflow illustrates the segregation logic based on the physical state of the waste.

DisposalWorkflow Start 5-Fluoro Paliperidone Waste Stream TypeCheck Determine Waste State Start->TypeCheck Spill Accidental Spill Event Start->Spill If Accident Occurs Solid Dry Powder or Contaminated Labware TypeCheck->Solid Liquid Liquid Solutions (e.g., in DMSO/MeOH) TypeCheck->Liquid PrepSolid Moisten & Segregate in Sealed Chemical Bin Solid->PrepSolid PrepLiquid Mix with Combustible Solvent Liquid->PrepLiquid Spill->PrepSolid Suppress Dust Incinerate High-Temp Incineration (>1100°C) with HF Scrubber PrepSolid->Incinerate PrepLiquid->Incinerate

Fig 1. Decision tree and handling workflow for 5-Fluoro Paliperidone waste segregation.

Part 3: Standardized Operating Procedures for Disposal

The following protocols are designed as self-validating systems. By executing these sequential steps, researchers mitigate aerosolization, ensure compatible segregation, and fulfill regulatory prerequisites before vendor handoff.

Protocol A: Emergency Spill Management & Containment

Causality Focus: Dry sweeping of API powders creates a high-risk aerosolized inhalation hazard. Liquid suppression is mandatory to trap particulates.

  • Zone Isolation : Immediately halt work, notify surrounding personnel, and secure the perimeter. Ensure the laboratory's active exhaust ventilation is operating[4].

  • PPE Donning : Equip a NIOSH-approved P100 particulate respirator, chemical splash goggles, double nitrile gloves, and a disposable Tyvek lab coat[3].

  • Dust Suppression : Lightly moisten the spilled 5-Fluoro Paliperidone powder with a fine mist of water[3]. Note: Do not flood the area, as this increases the contaminated surface footprint.

  • Mechanical Collection : Using a non-sparking shovel or a HEPA-filtered vacuum, carefully collect the moistened slurry[3]. Place the collected material directly into a chemically resistant, high-density polyethylene (HDPE) container.

  • Surface Decontamination : Wipe down the affected area using an alkaline detergent solution followed by a water rinse, wiping inward from the edges to prevent spreading. Place all cleaning wipes into the HDPE container and seal tightly[5].

Protocol B: Routine Laboratory Waste Segregation

Causality Focus: To achieve complete thermal destruction of this stable benzisoxazole-derived polycyclic ring, the surrounding matrix must provide sufficient thermal energy.

  • Handling Liquid Waste : Transfer any 5-Fluoro Paliperidone dissolved in analytical solvents (e.g., DMSO, Acetonitrile) into a dedicated, labeled hazardous liquid waste carboy.

  • Combustible Fortification : For pure aqueous or highly diluted non-flammable waste streams containing the API, mix the material with a combustible solvent (such as methanol or ethanol) prior to final staging[4]. This ensures the mixture acts as a high-energy fuel during incineration, preventing unburnt micro-particulates from escaping in the exhaust.

  • Handling Solid Waste : Dispose of all contaminated consumables (weighing boats, spatulas, pipette tips, and primary PPE) into a designated, sealed solid chemical waste bin[5]. Never commingle this with standard biological or general laboratory trash[6].

Protocol C: Final Destruction & Vendor Handoff (Incineration Strategy)

Causality Focus: The presence of a fluoro-substitution means specialized exhaust controls must be active to capture acidic byproducts.

  • Regulatory Segregation : Ensure the waste profile given to your Environmental Health & Safety (EHS) officer explicitly notes the presence of a "Fluorinated API Impurity."

  • Vendor Specification : Offer the segregated material exclusively to a licensed, professional hazardous waste disposal contractor[4].

  • High-Temperature Parameters : Require that the material be routed to a chemical incinerator capable of exceeding temperatures of 1,100°C[7]. This extreme temperature is structurally required to cleave the carbon-fluorine bonds and incinerate the stable API rings.

  • Flue Gas Scrubbing : Ensure the contractor's facility is equipped with an afterburner and an alkaline wet scrubber[4]. As the 5-Fluoro Paliperidone combusts, hydrogen fluoride (HF) is generated; the alkaline scrubber is required to neutralize the HF gas, converting it into inert fluoride salts before the exhaust is vented to the atmosphere[4].

References

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet - Paliperidone. Amazon S3.
  • Cayman Chemical. (2025). Paliperidone Palmitate - Safety Data Sheet.
  • TLC Pharmaceutical Standards. (n.d.). 5-Fluoro Paliperidone.
  • AK Scientific, Inc. (n.d.). Paliperidone - Safety Data Sheet.
  • Camber Pharmaceuticals. (2023). SAFETY DATA SHEET - Paliperidone Extended Release.
  • MedChemExpress. (n.d.). Paliperidone impurity 4 (5-Fluoro paliperidone).
  • World Health Organization (WHO) & WASH in Health Care Facilities. (2024). WHO guidance on wastewater and solid waste management for manufacturing of antibiotics.

Sources

Personal protective equipment for handling 5-Fluoro Paliperidone

Author: BenchChem Technical Support Team. Date: March 2026

Handling high-potency active pharmaceutical ingredients (HPAPIs) and their structural impurities demands uncompromising precision. 5-Fluoro Paliperidone (CAS: 1346598-34-2) is a highly potent fluorinated analog and synthetic impurity of paliperidone (an atypical antipsychotic). Used widely as a reference standard in drug development and analytical testing, it requires rigorous operational containment.

This guide bypasses standard boilerplate advice, providing drug development professionals with a logically grounded, step-by-step framework. By understanding the causal mechanisms behind these safety choices, operators can build inherently safe, self-validating workflows.

Pharmacological Causality & Hazard Profile

The profound safety requirements for handling 5-Fluoro Paliperidone are rooted in its pharmacological mechanism. Like its parent compound, it functions as a potent antagonist of central dopamine Type 2 (


) and serotonin Type 2A (

) receptors. Accidental occupational exposure—whether through inhalation of airborne particulates, dermal absorption, or inadvertent ingestion—can trigger severe pharmacological reactions, including central nervous system depression, extrapyramidal symptoms (EPS), and life-threatening QTc interval prolongation.

According to safety profiles for 5-Fluoro Paliperidone and its related derivatives, the compound is classified as harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332), and is a known irritant to ocular and dermal tissues (H315, H319)[1]. Because of this intense biological activity, occupational exposure limits (OEL) are exceptionally stringent, requiring atmospheric containment to less than 1 µg/m³.

G A Hazard Assessment OEL < 1 µg/m³ B Engineering Controls Negative Pressure Isolator A->B C PPE Donning Double Gloves & Respirator B->C D Compound Handling Anti-Static Protocols C->D E Decontamination Wet-Wipe Method D->E F Waste Disposal Incineration E->F

Workflow for operational handling, containment, and decontamination of 5-Fluoro Paliperidone.

Quantitative PPE Specifications

To prevent systemic absorption, personnel must utilize Personal Protective Equipment (PPE) characterized by high barrier integrity and validated performance metrics.

PPE ComponentMaterial/SpecificationRationale & Quantitative Metric
Primary Gloves 100% Nitrile, EN 374 compliantMinimum thickness ≥ 0.11 mm. Resists organic solvents used during purification and prevents dermal absorption [2].
Secondary Gloves Differing Color NitrileWorn over primary gloves. Color contrast enables instant visual detection of micro-tears during operation.
Respirator Full-Face, N100 / P3 or PAPRAssigned Protection Factor (APF) ≥ 50. Required if manipulating powders outside closed containment [1].
Body Coverage Tyvek® Disposable CoverallsImpervious to ultra-fine dry particulates; reduces static charge accumulation [3].
Eye Protection EN 166 Tight-Fitting GogglesPrevents lipophilic API particulates from dissolving into mucous membranes [2].

Step-by-Step Methodology: Gowning and Execution Workflow

We design every step as a self-validating system : a protocol that instantly alerts the operator if a failure condition occurs, allowing work to halt safely before exposure happens.

Phase 1: Pre-Operational Validation
  • Airflow Verification: Before handling the API, verify the containment isolator's magnehelic gauge continuously reads negative pressure (e.g., < -0.05 inWg).

    • Causality & Self-Validation: Sweeping airflow directed away from the operator ensures total aerosol containment. If the gauge drops to zero, the system visually invalidates itself, mandating an immediate work stoppage before a vial is ever opened.

Phase 2: PPE Donning
  • Inner Glove Inflation Test: Perform a pneumatic inflation test on the primary nitrile gloves by trapping air and gently squeezing to check for pressure loss.

    • Self-Validation: Maintaining an air seal confirms the total absence of micro-tears prior to chemical exposure.

  • Suit Integration: Don a disposable Tyvek suit. Securely tape the suit cuffs directly over the wrists of the primary gloves.

  • Respirator Validation: Don a full-face N100 respirator. Perform mandatory positive and negative pressure seal checks.

    • Causality: 5-Fluoro Paliperidone powders pose acute inhalation hazards. A verified facial seal prevents peripheral bypass of airborne particulates [1].

  • Outer Glove Application: Don a secondary pair of EN 374-compliant nitrile gloves in a highly contrasting color (e.g., bright blue over white) [2].

    • Self-Validation: If the outer glove suffers an abrasive tear, the stark color of the underlying glove immediately visualizes the breach, prompting instant glove replacement.

Phase 3: Operational Handling
  • Electrostatic Mitigation: Exclusively use non-sparking spatulas and anti-static weigh boats [2].

    • Causality: High-potency powders can accumulate dangerous electrostatic charge during transit. Neutralizing static prevents the sudden, explosive aerosolization of the API out of the weigh boat and into the hood space.

  • Exterior Decontamination: Tightly cap all sample vials inside the isolator. Wipe the exterior glass of the vials with a damp cloth before transferring them out of the primary engineering control[5].

Phase 4: Spill Recovery and Ungowning (Doffing)
  • Wet Cleanup of Spills: Never dry-sweep 5-Fluoro Paliperidone [4]. If a spill occurs, carefully overlay the powder with a lint-free cloth moistened with water or 10% bleach [5].

    • Causality: Dry sweeping propels potent micro-particulates violently into the operator's breathing zone. Moisture instantly collapses the dust cloud through capillary action.

  • Doffing Sequence: Remove the outer contaminated gloves while still inside the isolator. Exit to the anteroom, remove the respirator, and wash exposed skin thoroughly with soap and copious amounts of water for at least 15 minutes [1].

    • Causality: Soap readily emulsifies any residual lipophilic API on the skin, neutralizing the risk of slow dermal absorption [5].

  • Waste Segregation: Place all contaminated wipes, weigh boats, and disposable PPE into a sealed, rigid hazardous waste container.

    • Causality: Active pharmaceutical impurities of this class must be disposed of via a specialized incinerator equipped with an afterburner and scrubber to ensure the complete thermal degradation of the fluorinated rings [3]. Environmental discharge must be strictly avoided[2].

References

  • 5-Fluoro Paliperidone Safety Data Sheet. TLC Pharmaceutical Standards.1

  • Paliperidone Palmitate - Safety Data Sheet. ChemicalBook. 2

  • MATERIAL SAFETY DATA SHEETS PALIPERIDONE USP RC A. Cleanchem Laboratories.3

  • SAFETY DATA SHEET. Camber Pharmaceuticals. 4

  • Paliperidone extended-release tablets Safety Data Sheet. Lupin Limited. 5

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.